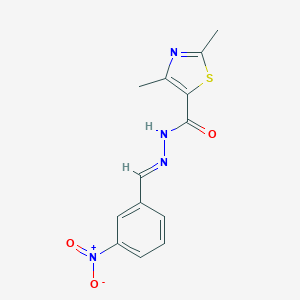
1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity .
Synthesis Analysis
The synthesis of benzothiazoles can be achieved through various methods. One such method involves the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides . Another approach involves the cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .Molecular Structure Analysis
The molecular structure of “1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol” can be predicted and evaluated using quantum theoretical calculations . The structure and Raman spectrum of the compound have been computed using the DFT B3LYP methodology and the cc-pVDZ basis set .Chemical Reactions Analysis
Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows for a wide variety of aromatic azoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol” can be found in databases like PubChem . The molecular formula is C13H9NOS and the molecular weight is 227.28 g/mol .Scientific Research Applications
Anticonvulsant Activity
1-(1,3-Benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol: has been evaluated for its potential anticonvulsant properties. Studies have shown that compounds with the benzothiazole moiety can exhibit significant protection against seizures . The effectiveness of these compounds is often assessed using tests like the 6 Hz psychomotor seizure test, and they have shown good binding properties with molecular targets related to epilepsy, such as GABA receptors and Na/H exchangers .
Antibacterial Agents
The compound’s derivatives have been synthesized and tested for their antibacterial efficacy. They have shown variable activity against Gram-positive and Gram-negative bacterial strains, with some derivatives exhibiting promising activity against Staphylococcus aureus . The minimum inhibitory concentration (MIC) values indicate their potential as antibacterial agents, which could be further explored for the development of new antibiotics .
Antiviral Potential
Benzothiazole derivatives, including those related to 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol , have been identified as potential antiviral agents. They play a pivotal role in the design and development of antiviral drugs, with some showing promising results against viruses like influenza . The structure-activity relationships of these compounds are crucial for optimizing their antiviral properties.
Pharmacokinetic Profile
The pharmacokinetic properties of benzothiazole derivatives are an important aspect of drug discovery. Compounds with this structure have been shown to exhibit favorable pharmacokinetic profiles, which is essential for their development as therapeutic agents . This includes their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Material Science Applications
In the field of material science, benzothiazole compounds are utilized for their unique properties. They can be incorporated into various materials for improved performance and functionality. The specific applications in material science for 1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol are not detailed in the available literature, but related compounds have been used in the synthesis of materials with specific desired properties .
Biochemical Research
In biochemical research, the compound’s derivatives have been used to study various biological activities. This includes investigating their role in different biochemical pathways and their interaction with biological molecules. The biochemical applications of these compounds are vast, ranging from enzyme inhibition to gene expression studies .
Safety And Hazards
While specific safety and hazard information for “1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol” is not available in the retrieved papers, it’s worth noting that the synthesis of benzothiazoles often involves the use of green chemistry principles and simple reagents to avoid the use of toxic solvents and minimize the formation of side products .
Future Directions
Benzothiazoles, including “1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol”, continue to attract great interest from researchers for drug design due to their high biological and pharmacological activity . Future research will likely focus on developing new drugs and materials and new synthetic approaches and patterns of reactivity .
properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c20-15-10-13(11-6-2-1-3-7-11)18-19(15)16-17-12-8-4-5-9-14(12)21-16/h1-10,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKNSFTWIPDZFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

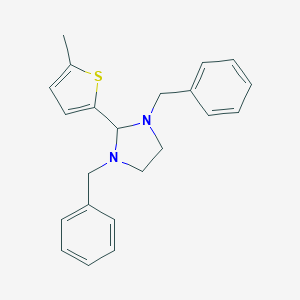

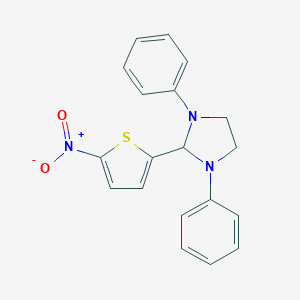
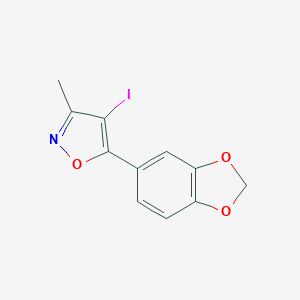
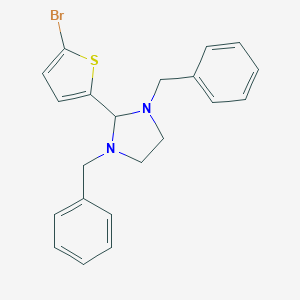
![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B392518.png)
![N-(3-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B392522.png)

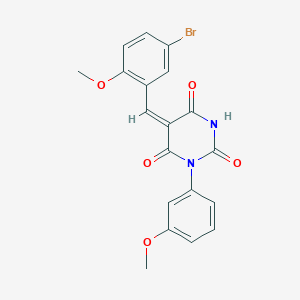
![3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]-2H-chromen-2-one](/img/structure/B392527.png)
![3-{[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B392529.png)
![1-Benzyl-5-{[1-benzylindol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B392531.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide](/img/structure/B392532.png)
